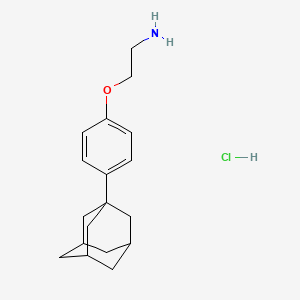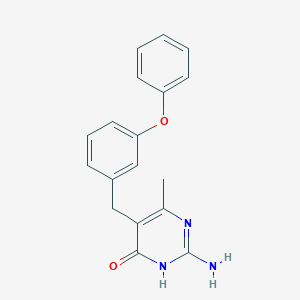
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a chemical compound that belongs to the family of acrylamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
科学的研究の応用
Hydrogel Applications in Heavy Metal Removal
Hydrogels synthesized from acrylamide derivatives have shown significant promise in environmental applications, particularly in the removal of heavy metal ions from aqueous media. These hydrogels can absorb heavy metals like Cu2+, Co2+, Ni2+, and Zn2+, following specific absorption isotherms. This capability is not only crucial for water purification but also for the conversion of these metal ions into nanoparticles, which can then act as catalysts for the degradation of various pollutants in water. This dual functionality underscores the importance of acrylamide derivatives in creating effective environmental clean-up solutions (Javed et al., 2018).
Enhancement of β-Cyclodextrin Reactions
Research into the optimization of substrates for β-cyclodextrin reactions has highlighted the use of acrylamide derivatives. These studies have shown that specific acrylamide derivatives can significantly impact the binding and reaction rates with β-cyclodextrin, a compound of interest in various biochemical applications. This research points to the potential of acrylamide derivatives in enhancing molecular interactions that are crucial in biochemical synthesis and analysis (Breslow et al., 1983).
Corrosion Inhibition for Metal Protection
Acrylamide derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting copper in nitric acid solutions. These studies demonstrate that certain acrylamide derivatives are effective in preventing corrosion, thereby extending the lifespan of metal components in industrial settings. This application is particularly relevant in industries where metal parts are exposed to corrosive substances, showcasing the versatility of acrylamide derivatives in materials science (Abu-Rayyan et al., 2022).
Polymer-protein Conjugates for Biomedical Applications
The synthesis of polymer-protein conjugates using acrylamide derivatives opens new avenues in biomedical research, particularly for drug delivery systems and diagnostic applications. These conjugates can offer improved stability and functionality of proteins, which are crucial in developing more effective and targeted therapeutic approaches (Epton et al., 1977).
Enhanced Oil Recovery
Acrylamide-based copolymers have found applications in the petroleum industry, particularly in enhanced oil recovery (EOR) processes. These polymers improve the efficiency of oil extraction from reservoirs by altering the rheological properties of the injection fluids. This application highlights the role of acrylamide derivatives in addressing the global need for more efficient and sustainable energy production methods (Gou et al., 2015).
特性
IUPAC Name |
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFZWIZZPZKQB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide](/img/structure/B2661821.png)
![6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2661823.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)
![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)
